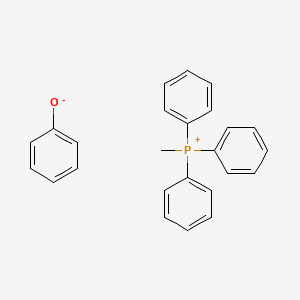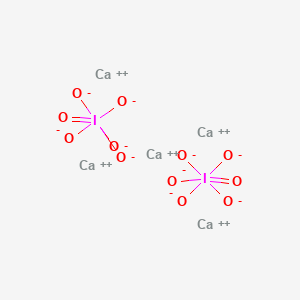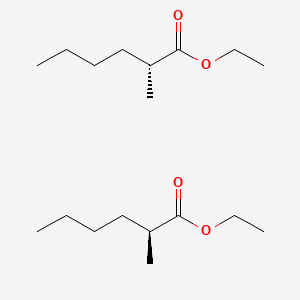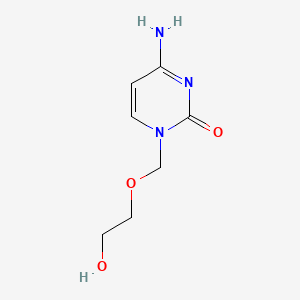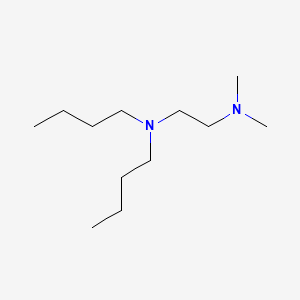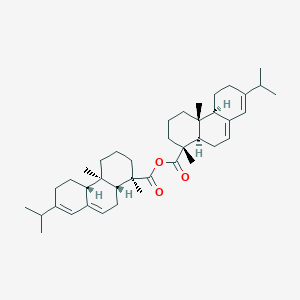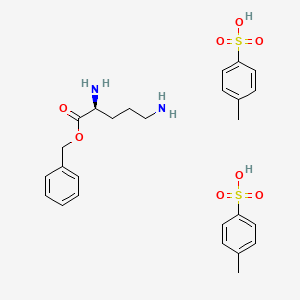
Benzyl L-ornithine di(4-toluenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl L-ornithine di(4-toluenesulphonate) is a chemical compound with the molecular formula C26H34N2O8S2 and a molecular weight of 566.7 g/mol. It is a derivative of L-ornithine, an amino acid, and is often used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-ornithine di(4-toluenesulphonate) typically involves the protection of the amino and carboxyl groups of L-ornithine followed by benzylation. The reaction conditions often include the use of p-toluenesulfonyl chloride as a catalyst . The process involves the following steps:
- Protection of the amino group using a suitable protecting group.
- Benzylation of the protected L-ornithine using benzyl chloride in the presence of a base.
- Deprotection of the amino group to yield Benzyl L-ornithine.
- Formation of the di(4-toluenesulphonate) salt by reacting Benzyl L-ornithine with p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for Benzyl L-ornithine di(4-toluenesulphonate) involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl L-ornithine di(4-toluenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl L-ornithine di(4-toluenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways involving L-ornithine.
Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Benzyl L-ornithine di(4-toluenesulphonate) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the urea cycle, influencing the production of urea and other metabolites. It can also interact with receptors on cell membranes, modulating cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl L-phenylalanine di(4-toluenesulphonate): Similar in structure but contains a phenylalanine moiety instead of ornithine.
Benzyl L-glutamate di(4-toluenesulphonate): Contains a glutamate moiety and is used in similar applications.
Uniqueness
Benzyl L-ornithine di(4-toluenesulphonate) is unique due to its specific interaction with enzymes in the urea cycle, making it particularly useful in studies related to nitrogen metabolism . Its structural properties also allow for selective modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
33303-49-0 |
|---|---|
Molecular Formula |
C26H34N2O8S2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
benzyl (2S)-2,5-diaminopentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O2.2C7H8O3S/c13-8-4-7-11(14)12(15)16-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,13-14H2;2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChI Key |
IUNSCWXAJURFKJ-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



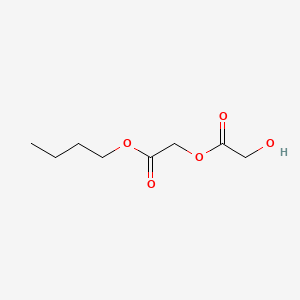

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)

